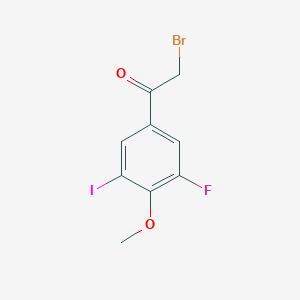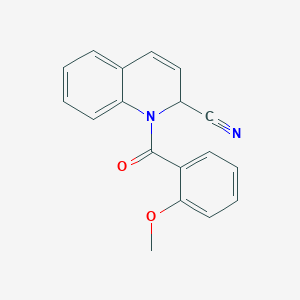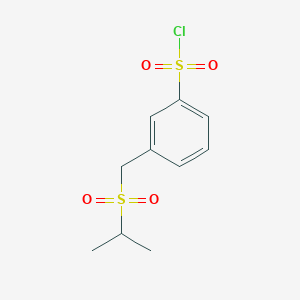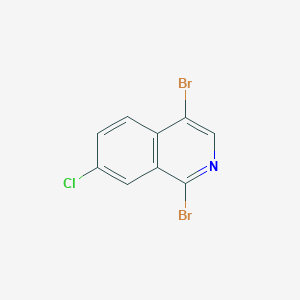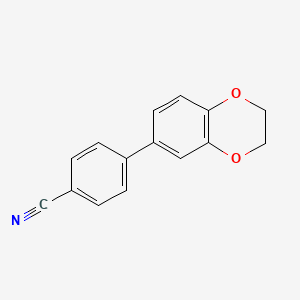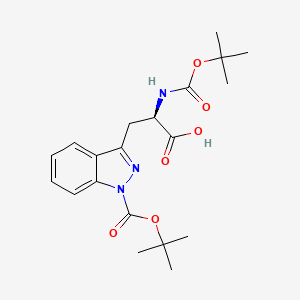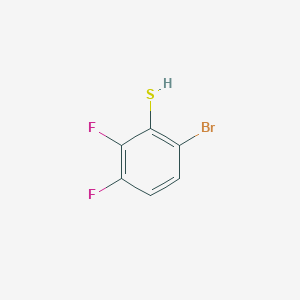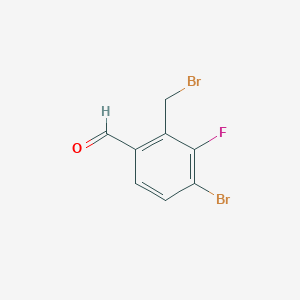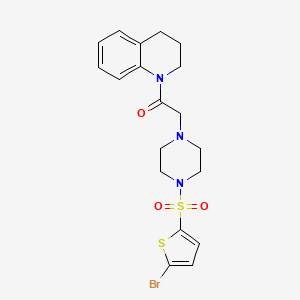
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is a complex organic compound that features a combination of several functional groups, including a bromothiophene, sulfonyl, piperazine, and dihydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the bromination of thiophene to obtain 5-bromothiophene, followed by sulfonylation to introduce the sulfonyl group. Piperazine is then reacted with the sulfonylated bromothiophene to form the piperazine derivative. The final step involves the coupling of this intermediate with a dihydroquinoline derivative under specific reaction conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
相似化合物的比较
Similar Compounds
Similar compounds include other sulfonyl piperazine derivatives, bromothiophene derivatives, and dihydroquinoline derivatives. Examples include:
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C19H22BrN3O3S2 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
2-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C19H22BrN3O3S2/c20-17-7-8-19(27-17)28(25,26)22-12-10-21(11-13-22)14-18(24)23-9-3-5-15-4-1-2-6-16(15)23/h1-2,4,6-8H,3,5,9-14H2 |
InChI 键 |
OBKOQEZJWXULNT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


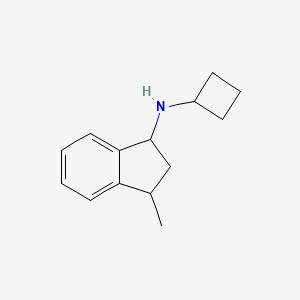
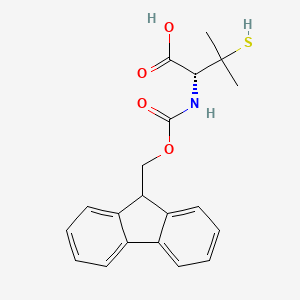
![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
